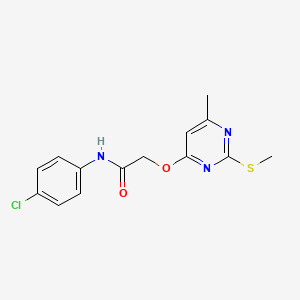
N-(4-chlorophenyl)-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a methylsulfanylpyrimidinyl group, and an oxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methylthio-4,6-dichloropyrimidine.
Substitution Reaction: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chloroaniline.
Formation of the Oxyacetamide Moiety: The final step involves the formation of the oxyacetamide moiety through a reaction with chloroacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(6-methyl-2-thiopyrimidin-4-yl)acetamide
- N-(4-chlorophenyl)-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)acetamide
Uniqueness
N-(4-chlorophenyl)-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetamide is unique due to the presence of the oxyacetamide moiety, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9-7-13(18-14(16-9)21-2)20-8-12(19)17-11-5-3-10(15)4-6-11/h3-7H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNBMZHHBZDOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)
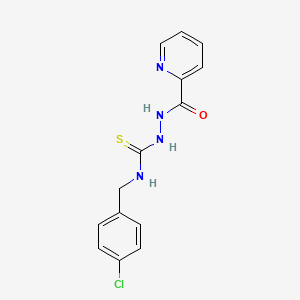
![N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5812509.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)

![2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]ACETAMIDE](/img/structure/B5812531.png)
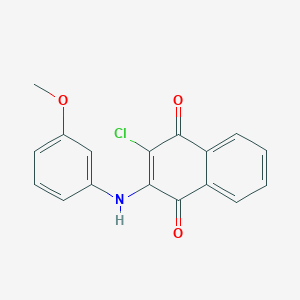
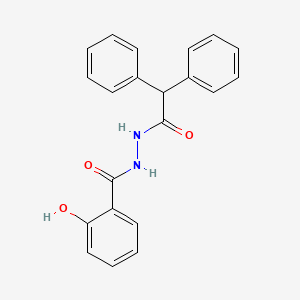
![methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5812567.png)
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE](/img/structure/B5812586.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzimidazole](/img/structure/B5812591.png)
![N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5812599.png)
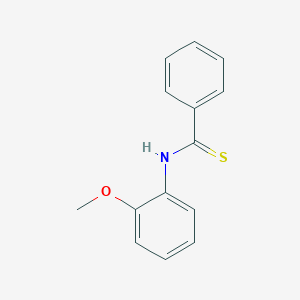
![3-Phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812619.png)
